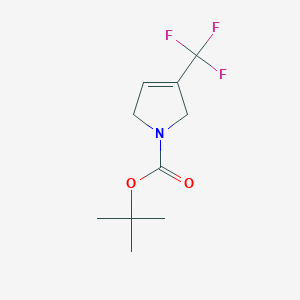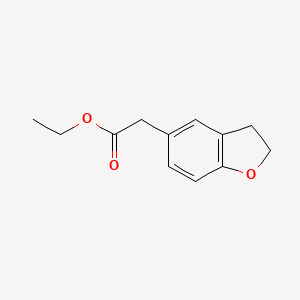
3-(4 inverted exclamation mark -Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin
Descripción general
Descripción
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a bromophenyl group at the third position, a chlorine atom at the sixth position, and three methyl groups at the fourth, fifth, and seventh positions on the coumarin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl acetic acid, 6-chloro-4,5,7-trimethylcoumarin, and suitable reagents.
Condensation Reaction: The key step involves a condensation reaction between 4-bromophenyl acetic acid and 6-chloro-4,5,7-trimethylcoumarin in the presence of a catalyst, such as piperidine or pyridine, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the desired coumarin derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include the use of automated reactors and advanced purification techniques to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.
Chemical Probes: It serves as a chemical probe to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in organic electronics and photonic materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-6-chloro-4,5,7-trimethylcoumarin: Similar structure but with a chlorine atom instead of a bromine atom.
3-(4-Methylphenyl)-6-chloro-4,5,7-trimethylcoumarin: Similar structure but with a methyl group instead of a bromine atom.
3-(4-Fluorophenyl)-6-chloro-4,5,7-trimethylcoumarin: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin imparts unique chemical and biological properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO2/c1-9-8-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-4-6-13(19)7-5-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMYQIIICQWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)








![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)


